![molecular formula C21H19ClO4 B3571527 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one](/img/structure/B3571527.png)
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one
Overview
Description
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and 3,3-dimethyl-2-oxobutanoic acid.
Esterification: The key step involves the esterification of 6-chloro-4-phenyl-2H-chromen-2-one with 3,3-dimethyl-2-oxobutanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained at around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one
- 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-propylchromen-2-one
Uniqueness
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 4-position and the 3,3-dimethyl-2-oxobutoxy group at the 7-position contribute to its unique reactivity and potential therapeutic applications.
Biological Activity
6-Chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one, a coumarin derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following molecular formula: . It features a chromenone backbone with a chloro substituent and a dimethyl oxobutoxy side chain, which influences its lipophilicity and biological interactions.
Research indicates that coumarin derivatives often exhibit their biological effects through various mechanisms:
- Monoamine Oxidase Inhibition : Many coumarins, including derivatives similar to the target compound, have been shown to inhibit monoamine oxidase (MAO) enzymes. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting mood disorders .
- Antioxidant Activity : Coumarins possess antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage and has implications for neuroprotection and anti-aging .
- Anticancer Properties : Some studies have indicated that coumarin derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics and activating caspases . The specific compound may exhibit similar effects due to its structural characteristics.
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
- In Vitro Studies on Neuroprotection : A study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. Results demonstrated significant protection against cell death via MAO inhibition and antioxidant activity.
- Anticancer Activity Assessment : In another study focusing on cancer cell lines resistant to conventional therapies, the compound was tested for its ability to induce apoptosis. The results indicated that it effectively reduced cell viability through caspase activation pathways.
Properties
IUPAC Name |
6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenylchromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO4/c1-21(2,3)19(23)12-25-18-11-17-15(9-16(18)22)14(10-20(24)26-17)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZSCKAMFVWALK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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